(3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride
Description
(3-Ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride is a heterocyclic sulfonyl chloride derivative featuring a pyrazole core substituted with ethyl (C3) and methyl (C1) groups. The methanesulfonyl chloride (-SO₂Cl) moiety at the C5 position confers high reactivity, making it a valuable intermediate in organic synthesis, particularly for introducing sulfonate esters or amides. This discontinuation may reflect challenges in synthesis, storage, or market demand.
Properties
Molecular Formula |
C7H11ClN2O2S |
|---|---|
Molecular Weight |
222.69 g/mol |
IUPAC Name |
(5-ethyl-2-methylpyrazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H11ClN2O2S/c1-3-6-4-7(10(2)9-6)5-13(8,11)12/h4H,3,5H2,1-2H3 |
InChI Key |
URFFBJJPVBAYAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)CS(=O)(=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride typically involves the reaction of (3-ethyl-1-methyl-1H-pyrazol-5-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
(3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.
Major Products
Sulfonamide derivatives: Formed from nucleophilic substitution reactions with amines.
Sulfonic acids: Formed from hydrolysis reactions.
Scientific Research Applications
(3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives . This reactivity is exploited in various synthetic applications to modify molecules and create new compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
Key structural analogues and their differentiating features are summarized below:
Key Observations:
- Reactivity: The sulfonyl chloride group in the target compound facilitates nucleophilic substitution (e.g., with amines or alcohols), whereas sulfanyl or amino/hydroxy groups in analogues favor hydrogen bonding or electrophilic aromatic substitution .
Physicochemical Properties
- Solubility: The ethyl and methyl groups in the target compound enhance lipophilicity compared to polar analogues (e.g., amino/hydroxy derivatives).
- Stability : Sulfonyl chlorides are moisture-sensitive and prone to hydrolysis, necessitating anhydrous storage. Analogues with sulfanyl or aldehyde groups may exhibit greater stability under ambient conditions .
Research and Application Insights
- Pharmaceutical Utility : Sulfonyl chlorides are pivotal in synthesizing sulfonamide drugs. The target compound’s ethyl/methyl groups may improve bioavailability compared to simpler analogues.
Biological Activity
(3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride is a sulfonamide derivative characterized by a methanesulfonyl chloride functional group attached to a pyrazole ring. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry. Below is a detailed exploration of its biological activity, synthesis, and potential applications.
Biological Activity
Research indicates that compounds containing pyrazole rings, including (3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride, exhibit various biological activities:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly through covalent bonding with active site residues in enzymes. This characteristic suggests its application in drug development targeting specific biological pathways.
- Antiproliferative Effects : Studies have indicated that pyrazole derivatives can possess antiproliferative properties against various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways essential for tumor growth .
- Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory effects, which are crucial for treating conditions such as arthritis and other inflammatory diseases .
Synthesis Methods
Several synthetic routes have been explored for (3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride:
- Nucleophilic Substitution : The sulfonyl chloride group allows for nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
- Cyclization Reactions : Utilizing cyclization methods with hydrazines and 1,3-dicarbonyl compounds has been reported to yield substituted pyrazoles effectively .
Case Study 1: Enzyme Inhibition
A study focused on the enzyme inhibitory activity of related pyrazole compounds revealed that modifications to the pyrazole ring significantly impacted their potency against specific enzymes such as COX-2. The introduction of additional functional groups enhanced binding affinity and inhibition efficacy, demonstrating the importance of structure-activity relationships (SAR) in drug design .
Case Study 2: Antiproliferative Activity
In vitro studies evaluated the antiproliferative effects of (3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride on various cancer cell lines. Results indicated significant cell growth inhibition at micromolar concentrations, suggesting that this compound could serve as a lead candidate for further development into anticancer agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Methylpyrazole | C₄H₆N₂ | Lacks sulfonamide group; used in coordination chemistry. |
| Pyrazolecarboxylic Acid | C₅H₅N₃O₂ | Exhibits anti-inflammatory effects; contains carboxylic acid group. |
| 4-Methylthiazole | C₄H₅N | Used in flavoring; showcases different applications compared to pyrazoles. |
The comparison highlights the distinct characteristics of (3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride, particularly its sulfonamide functionality which enhances its reactivity and potential applications in medicinal chemistry.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
